molecular formula C26H23N3O4 B11399803 4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399803
M. Wt: 441.5 g/mol
InChI Key: DPKDVOXJQCSEAE-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole-derived heterocyclic compound characterized by a fused bicyclic core structure. Key substituents include:

  • A 2-hydroxyethyl group at position 5, contributing hydrophilicity and hydrogen-bonding capacity.
  • A 2-hydroxyphenyl group at position 3, enabling intramolecular hydrogen bonding and tautomerism .

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H23N3O4/c30-15-14-29-25(18-10-12-19(13-11-18)33-16-17-6-2-1-3-7-17)22-23(27-28-24(22)26(29)32)20-8-4-5-9-21(20)31/h1-13,25,30-31H,14-16H2,(H,27,28)

InChI Key

DPKDVOXJQCSEAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C(=O)N3CCO)NN=C4C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the Benzyloxyphenyl Group: This step might involve a nucleophilic substitution reaction where a benzyloxy group is introduced to the phenyl ring.

    Attachment of the Hydroxyethyl Group: This can be done through an alkylation reaction using ethylene oxide or a similar reagent.

    Addition of the Hydroxyphenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction to introduce the hydroxyphenyl group onto the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzyloxy group to a benzyl alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups might yield corresponding ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Core Structure

The compound’s closest structural analogs are pyrrolopyrazole derivatives with modifications in substituent groups and core frameworks. Key comparisons include:

Compound 1 : 4-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

  • Differences: 3-Ethoxy group on the benzyloxy-substituted phenyl ring (vs. 2-Hydroxy-3,5-dimethylphenyl at position 3 (vs. 2-hydroxyphenyl in the target).
  • Dimethyl groups may hinder intramolecular hydrogen bonding, altering tautomeric stability.

Compound 2 : 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione

  • Differences :
    • Simpler pyrazole core lacking the fused pyrrolo[3,4-c]pyrazol-6-one system.
    • Contains a β-diketone substructure (vs. hydroxyl groups in the target compound).
  • Implications: The β-diketone enables enol tautomerism stabilized by intramolecular hydrogen bonds, a feature shared with the target compound’s hydroxyl groups. Reduced structural rigidity compared to the bicyclic core of the target compound may lower thermal stability.

Compound 3 : Pyrimidin-2(1H)-one derivatives with tetrazolyl and coumarin substituents

  • Differences: Pyrimidinone core (vs. pyrrolopyrazole). Inclusion of tetrazolyl and coumarin groups (vs. benzyloxy/hydroxyethyl in the target).
  • Implications :
    • The coumarin group enhances fluorescence properties, which are absent in the target compound.
    • Tetrazolyl groups may confer improved metabolic stability compared to hydroxyl groups.

Structural and Functional Comparison Table

Feature Target Compound Compound 1 Compound 2 Compound 3
Core Structure Pyrrolo[3,4-c]pyrazol-6-one Same as target Pyrazole with β-diketone Pyrimidin-2(1H)-one with tetrazolyl
Key Substituents 4-(Benzyloxy)phenyl, 2-hydroxyethyl 3-Ethoxy, 3,5-dimethylphenyl Phenyl, β-diketone Coumarin, tetrazolyl
Hydrogen Bonding Multiple hydroxyl groups Hydroxyl and ethoxy groups Enol tautomers Limited
Solubility (Predicted) Moderate (hydrophilic groups) Lower (hydrophobic substituents) High (polar diketone) Variable (depends on coumarin)
Potential Applications Medicinal chemistry (unconfirmed) Similar to target Organic synthesis intermediates Fluorescent probes

Research Findings and Implications

  • Tautomerism and Stability: Like Compound 2, the target compound’s hydroxyl groups may stabilize enol tautomers through intramolecular hydrogen bonds, enhancing its stability in polar solvents .
  • Steric Effects : Compound 1’s ethoxy and dimethyl groups reduce solubility but may improve membrane permeability in biological systems compared to the target compound .
  • Heterocyclic Diversity: The pyrimidinone and tetrazolyl groups in Compound 3 highlight the trade-off between structural complexity and functional versatility when compared to the target’s pyrrolopyrazole core .

Biological Activity

4-[4-(benzyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing insights from various studies.

Synthesis

The compound can be synthesized through a multicomponent reaction involving the condensation of substituted phenolic compounds and hydrazine derivatives. This method allows for the formation of the dihydropyrrolo[3,4-c]pyrazol framework, which is crucial for its biological activity. The optimization of reaction conditions has led to yields ranging from 72% to 94% in various experiments .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure is believed to enhance radical scavenging capabilities, which may protect cells from oxidative stress .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

  • Radical Scavenging : The hydroxyl groups contribute to electron donation, neutralizing free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation.
  • Cell Signaling Modulation : It may affect signaling pathways related to cell survival and apoptosis.

Case Studies

  • Antioxidant Activity Study : A study measured the radical scavenging activity using DPPH assay, showing that the compound had an IC50 value comparable to established antioxidants .
  • Antimicrobial Efficacy : In a controlled environment, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 compared to controls .

Data Summary

Biological ActivityMethod UsedResults
AntioxidantDPPH AssayIC50 comparable to established antioxidants
AntimicrobialAgar DiffusionSignificant inhibition at 50 µg/mL against S. aureus and E. coli
Anti-inflammatoryMurine ModelReduced TNF-alpha and IL-6 levels

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